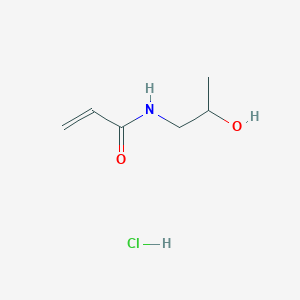
N-(2-hydroxypropyl)prop-2-enamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxypropyl)prop-2-enamide;hydrochloride is a chemical compound with the molecular formula C7H13NO2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hydroxypropyl group attached to a prop-2-enamide backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxypropyl)prop-2-enamide;hydrochloride typically involves the reaction of prop-2-enamide with 2-hydroxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-hydroxypropyl)prop-2-enamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
N-(2-hydroxypropyl)prop-2-enamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the development of drug delivery systems and biomaterials.
Medicine: Investigated for its potential use in targeted drug delivery and as a component in medical devices.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of N-(2-hydroxypropyl)prop-2-enamide;hydrochloride involves its interaction with specific molecular targets and pathways. In drug delivery systems, the compound can form stable complexes with therapeutic agents, enhancing their solubility and bioavailability. The hydroxypropyl group facilitates the formation of hydrogen bonds with biological molecules, improving the compound’s efficacy in targeted delivery .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxypropyl methacrylamide: Similar in structure but differs in the presence of a methacrylamide group.
N-Hydroxyethyl acrylamide: Contains a hydroxyethyl group instead of a hydroxypropyl group.
N-Isopropylacrylamide: Features an isopropyl group instead of a hydroxypropyl group.
Uniqueness
N-(2-hydroxypropyl)prop-2-enamide;hydrochloride is unique due to its specific hydroxypropyl group, which imparts distinct physicochemical properties. This uniqueness makes it particularly suitable for applications in drug delivery and biomaterials, where its ability to form stable complexes and enhance solubility is highly valued .
Propiedades
Número CAS |
493034-56-3 |
|---|---|
Fórmula molecular |
C6H12ClNO2 |
Peso molecular |
165.62 g/mol |
Nombre IUPAC |
N-(2-hydroxypropyl)prop-2-enamide;hydrochloride |
InChI |
InChI=1S/C6H11NO2.ClH/c1-3-6(9)7-4-5(2)8;/h3,5,8H,1,4H2,2H3,(H,7,9);1H |
Clave InChI |
SSZZRFINHRFDPQ-UHFFFAOYSA-N |
SMILES canónico |
CC(CNC(=O)C=C)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




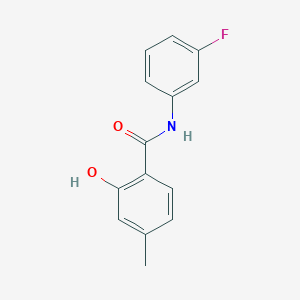


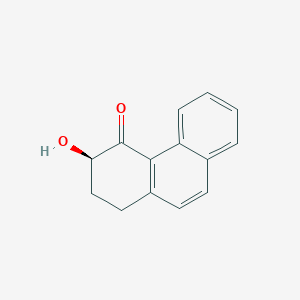
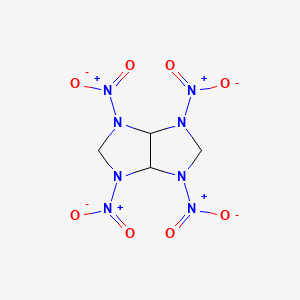
![N'-benzhydryl-N-[2-(2-chlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14233235.png)
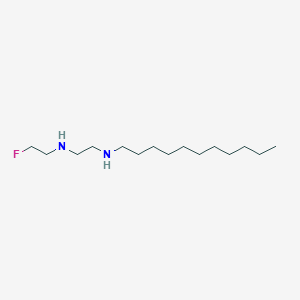
![5-(3-chlorophenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one](/img/structure/B14233246.png)
![N-[(3R)-2,6-Dioxooxan-3-yl]dodecanamide](/img/structure/B14233261.png)
![Phenol, 4-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14233271.png)
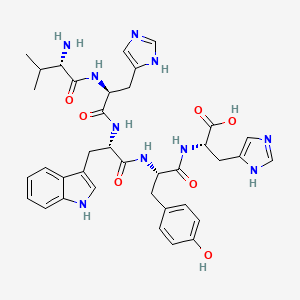
![3-(3-Azidopropyl)-3,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B14233286.png)
